molecular formula C10H14ClN B6159331 (1R,2S)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride CAS No. 255903-92-5

(1R,2S)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride

Cat. No.: B6159331
CAS No.: 255903-92-5
M. Wt: 183.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is known for its unique structural features, which include a cyclopropane ring and a phenyl group, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride typically involves the reductive amination of ®-1-hydroxy-1-phenylpropan-2-one with methylamine. This reaction is stereoselective, producing the desired (1R,2S) isomer along with its diastereomer (1S,2R). The reaction conditions often involve the use of supported platinum catalysts, which can deactivate rapidly, affecting the stereoselectivity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes with optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(1R,2S)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of a cyclopropane ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

255903-92-5

Molecular Formula

C10H14ClN

Molecular Weight

183.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.